molecular formula C21H17F3N2O6S B2384121 Ethyl 6-oxo-1-(o-tolyl)-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899991-91-4

Ethyl 6-oxo-1-(o-tolyl)-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2384121
CAS RN: 899991-91-4
M. Wt: 482.43
InChI Key: YHNGNPXGARBHPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the introduction of various bio-relevant functional groups to pyridine . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have explored the synthesis of various heterocyclic compounds, including pyridazine derivatives, which exhibit significant antimicrobial activities against a range of bacteria and fungi. These compounds are synthesized through reactions involving precursor molecules similar to the specified chemical compound, demonstrating its potential as a key intermediate in the development of new antimicrobial agents. The antimicrobial evaluation of these synthesized products indicates their utility in addressing bacterial and fungal infections, highlighting the compound's relevance in medicinal chemistry and pharmaceutical research (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Corrosion Inhibition

Another intriguing application is in the field of corrosion science, where derivatives of the compound have been investigated as corrosion inhibitors for metals. These studies focus on the synthesis and characterization of pyranpyrazole derivatives and evaluate their effectiveness in protecting metals from corrosion. This research is crucial for industrial applications, especially in metal processing and preservation, indicating the compound's versatility beyond pharmaceutical uses (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).

Antioxidant Activity Evaluation

The compound's derivatives have also been evaluated for their antioxidant activities. Through the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, researchers aim to explore their potential as antioxidants. These studies are foundational in the development of new therapeutic agents capable of combating oxidative stress-related diseases, demonstrating the compound's importance in the search for novel antioxidants (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

properties

IUPAC Name

ethyl 1-(2-methylphenyl)-6-oxo-4-[3-(trifluoromethyl)phenyl]sulfonyloxypyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O6S/c1-3-31-20(28)19-17(12-18(27)26(25-19)16-10-5-4-7-13(16)2)32-33(29,30)15-9-6-8-14(11-15)21(22,23)24/h4-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNGNPXGARBHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-1-(o-tolyl)-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

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